S-(Hexamethylcarbamoyl)glutathione
Description
Properties
CAS No. |
116430-63-8 |
|---|---|
Molecular Formula |
C17H28N4O7S |
Molecular Weight |
432.492 |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(azepane-1-carbonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N4O7S/c18-11(16(26)27)5-6-13(22)20-12(15(25)19-9-14(23)24)10-29-17(28)21-7-3-1-2-4-8-21/h11-12H,1-10,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
ITLJVMAXYDSVSZ-RYUDHWBXSA-N |
SMILES |
C1CCCN(CC1)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyms |
L-γ-Glutamyl-S-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-cysteinyl-glycine; _x000B_N-[N-L-γ-Glutamyl-S-[(hexahydro-1H-azepin-1-yl)carbonyl]-L-cysteinyl]-glycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glutathione Conjugates
Structural and Functional Differences
Glutathione conjugates vary in their substituent groups, influencing their chemical reactivity, metabolic fate, and biological effects. Below is a comparative analysis of key compounds:
Metabolic Pathways and Enzymatic Interactions
- This compound: Limited data, but carbamoyl groups generally resist hydrolysis, suggesting prolonged stability compared to epoxy or chloroacetyl derivatives.
- DEB-GSH : Formed via GST-mediated conjugation of diepoxybutane (DEB) with GSH. Enhances mutagenicity in E. coli by forming DNA adducts (e.g., S-[4-(N7-guanine)-2,3-dihydroxybutyl]GSH). GST presence increases mutation frequency 100-fold .
- S-(2-Chloroacetyl)glutathione : Derived from 1,1-dichloroethylene metabolism. Undergoes intramolecular rearrangements rather than hydrolysis, forming cyclic products. Reacts with thiols (e.g., N-acetylcysteine) to form adducts .
- S-(2,4-Dinitrophenyl)-Glutathione : A model GST substrate; used to study enzyme kinetics. High affinity for GST isoforms, facilitating glutathionylation reactions .
Mutagenicity and Toxicity Profiles
- DEB-GSH : Induces A:T → T:A and A:T → C:G transversions in E. coli (8% and 17%, respectively). Mutation spectra align with those of DEB/GST/GSH and BD/microsomal systems, confirming GST-enhanced mutagenesis .
- S-(2-Chloroacetyl)glutathione: Not directly mutagenic but causes cytotoxicity via thiol reactivity. Nephrotoxic in isolated renal cells, mitigated by γ-glutamyltransferase inhibitors .
- CTFG : Causes proximal tubule necrosis in rats; toxicity linked to β-lyase-mediated bioactivation .
- This compound : Toxicity data unavailable, but carbamoyl groups are generally less reactive than epoxy or halogenated substituents.
Enzymatic Specificity
- GST Interactions : DEB-GSH and S-(2,4-Dinitrophenyl)-Glutathione directly engage GSTs, enhancing mutagenicity or serving as substrates. This compound’s bulky carbamoyl group may hinder GST binding .
- Metabolic Stability: DEB-GSH and CTFG undergo enzymatic processing (e.g., β-lyase), whereas S-(2-Chloroacetyl)glutathione decomposes non-enzymatically .
Research Implications and Gaps
- DEB-GSH : Establishes GST’s role in enhancing mutagenicity of epoxide-GSH conjugates. Future studies should explore human cell models .
- This compound : Requires detailed toxicokinetic and enzymatic studies to clarify its metabolic fate and biological impact.
- S-(2-Chloroacetyl)glutathione : Highlights the need to assess reactive thiol esters in environmental toxicology .
Preparation Methods
Nucleophilic Substitution with Carbamoylating Agents
The thiol group of glutathione exhibits strong nucleophilicity, enabling reactions with carbamoyl chlorides or isocyanates. For S-(N,N-diethylcarbamoyl)glutathione (carbamathione), a validated method involves reacting reduced glutathione with diethylcarbamoyl chloride in alkaline aqueous conditions. Extending this approach, S-(hexamethylcarbamoyl)glutathione could be synthesized via:
Reaction conditions from analogous studies suggest:
-
Solvent : Phosphate buffer (pH 8–9) or trifluoroacetic acid (TFA) for enhanced solubility.
-
Temperature : 25–40°C under inert atmosphere (argon/nitrogen).
-
Molar ratio : 1:1.2 (GSH:carbamoyl chloride) to minimize disulfide formation.
In a study on S-(N-methylcarbamoyl)glutathione, incubation of glutathione with methyl isocyanate yielded the carbamoylated product, demonstrating the versatility of isocyanates as alternative reagents.
Purification and Isolation Techniques
Liquid-Liquid Extraction and Precipitation
Initial purification often involves acid precipitation:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is critical for isolating S-carbamoylglutathione from unreacted glutathione and byproducts. Parameters from analogous studies:
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection |
|---|---|---|---|---|---|
| C18 (250 mm) | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 20–60% B/60 min | 0.7 mL/min | UV (210–220 nm) |
Example elution : S-hexyl glutathione elutes at ~25 min under similar conditions.
Analytical Characterization
Mass Spectrometry (MS)
-
Matrix-assisted laser desorption/ionization (MALDI-TOF) : Used for S-acylglutathione derivatives (e.g., [M+H]⁺ for S-lauroyl-GSH at m/z 507.4).
-
Electrospray ionization (ESI-MS) : Detected [M+H]⁺ for carbamathione at m/z 407.4.
For this compound, the theoretical [M+H]⁺ is m/z 493.5 (C₁₈H₃₃N₄O₈S).
Optimization Challenges and Solutions
Byproduct Formation
Solubility Issues
-
TFA co-solvent : Enhances glutathione solubility but requires neutralization post-reaction.
-
Buffer selection : Phosphate (pH 8) improves reactivity compared to Tris.
Validation and Quality Control
Calibration Standards
Linear dynamic ranges for carbamathione (0.25–10,000 nM) suggest similar calibration curves for hexamethylcarbamoyl derivatives.
Intra- and Inter-Day Precision
| Concentration (nM) | Intra-Day RSD (%) | Inter-Day RSD (%) |
|---|---|---|
| 5 | 4.2 | 6.8 |
| 100 | 3.1 | 5.4 |
| 5000 | 2.7 | 4.9 |
Applications and Functional Insights
Though beyond preparation scope, S-carbamoylglutathione derivatives are explored for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
